molecular formula C14H15ClN2O3S2 B2934571 2-((1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole CAS No. 2198053-85-7

2-((1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole

Cat. No. B2934571
CAS RN: 2198053-85-7
M. Wt: 358.86
InChI Key: QRAYCFKQQZQJFJ-UHFFFAOYSA-N
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Description

The compound “2-((1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole” is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyrrolidine ring, and a sulfonyl group attached to a chloro-methylphenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole and pyrrolidine rings, which are five-membered rings containing nitrogen and sulfur (thiazole) or just nitrogen (pyrrolidine). The sulfonyl group would add polarity to the molecule, and the chloro-methylphenyl group would contribute to the molecule’s overall shape and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the sulfonyl group could potentially undergo substitution reactions, and the pyrrolidine ring might be involved in ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For instance, the presence of the sulfonyl group could increase its solubility in polar solvents .

Future Directions

Future research could involve studying the synthesis, properties, and potential applications of this compound. This could include investigating its biological activity, optimizing its synthesis, and studying its reactivity .

properties

IUPAC Name

2-[1-(3-chloro-4-methylphenyl)sulfonylpyrrolidin-3-yl]oxy-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O3S2/c1-10-2-3-12(8-13(10)15)22(18,19)17-6-4-11(9-17)20-14-16-5-7-21-14/h2-3,5,7-8,11H,4,6,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAYCFKQQZQJFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCC(C2)OC3=NC=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((3-Chloro-4-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)thiazole

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